molecular formula C30H35NO7 B5213254 2-ethoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

2-ethoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B5213254
M. Wt: 521.6 g/mol
InChI Key: DASGMUMNHPWMAR-UHFFFAOYSA-N
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Description

“2-ethoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate” is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through methods like the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functionalization: Introduction of the ethoxyethyl, dimethoxyphenyl, methoxyphenyl, and carboxylate groups through various organic reactions such as alkylation, esterification, and aromatic substitution.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology and Medicine

Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This compound may be investigated for similar biological activities.

Industry

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

The unique combination of functional groups in “2-ethoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxyethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO7/c1-6-37-14-15-38-30(33)26-18(2)31-23-16-20(19-10-12-21(34-3)13-11-19)17-24(32)28(23)27(26)22-8-7-9-25(35-4)29(22)36-5/h7-13,20,27,31H,6,14-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASGMUMNHPWMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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